

# Technical Guide: Physicochemical Properties and Synthesis of 3-bromo-4-nitro-1H-indazole

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## Compound of Interest

Compound Name: **3-bromo-4-nitro-1H-indazole**

Cat. No.: **B1268601**

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This technical guide provides an in-depth overview of the core physicochemical properties and a detailed experimental protocol for the synthesis of **3-bromo-4-nitro-1H-indazole**. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

## Core Physicochemical Data

The key physical and chemical properties of **3-bromo-4-nitro-1H-indazole** are summarized below.

Property	Value
Appearance	Pale yellow solid[1]
Melting Point	207-210 °C[1]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrN <sub>3</sub> O <sub>2</sub> [1][2][3]
Molecular Weight	242.03 g/mol [1][3][4]
CAS Number	74209-17-9[1][2][3][5]

## Experimental Protocols

# Synthesis of 3-bromo-4-nitro-1H-indazole from 4-nitro-1H-indazole[6]

This protocol details the bromination of 4-nitro-1H-indazole to yield **3-bromo-4-nitro-1H-indazole**.

## Materials:

- 4-nitro-1H-indazole (50 g, 0.306 mol)
- Sodium acetate (26.4 g, 0.306 mol)
- Acetic acid (360 mL)
- Chloroform (300 mL)
- Bromine (51.4 g, 0.322 mol)
- Water

## Procedure:

- To a flask equipped with a mechanical stirrer, add sodium acetate (26.4 g), 4-nitro-1H-indazole (50 g), 300 mL of acetic acid, and 300 mL of chloroform.
- Prepare a solution of bromine (51.4 g) in 60 mL of acetic acid.
- Add the bromine solution to the reaction mixture over a period of 3.5 hours, ensuring the temperature is maintained below 25 °C.
- Stir the reaction mixture for an additional two hours after the bromine addition is complete.
- Concentrate the reaction mixture under reduced pressure to remove the solvents.
- Add 500 mL of water to the resulting solids.
- Collect the solids by filtration.

- Wash the collected solids with 500 mL of water.
- Dry the product under vacuum to yield **3-bromo-4-nitro-1H-indazole**. The expected yield is approximately 68 g (92%).

## Melting Point Determination

A standard laboratory procedure for determining the melting point of a crystalline solid like **3-bromo-4-nitro-1H-indazole** is as follows:

Apparatus:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if the sample is not a fine powder)

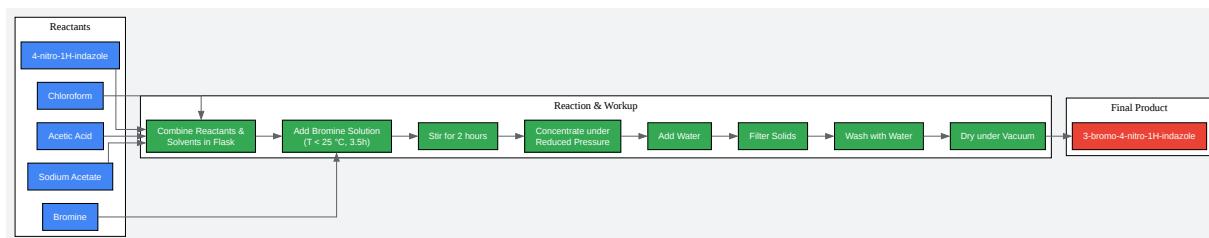
Procedure:

- Ensure the **3-bromo-4-nitro-1H-indazole** sample is dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is typically achieved by tapping the sealed end of the tube on a hard surface.
- Place the packed capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rate of approximately 10-15 °C per minute for a rapid initial determination.
- Observe the sample and note the temperature at which it begins to melt and the temperature at which it becomes completely liquid. This provides a rough melting range.

- For a more accurate measurement, repeat the process with a fresh sample, setting the heating rate to a slower 1-2 °C per minute as the temperature approaches the previously observed melting range.
- Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the compound's melting point.

## Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **3-bromo-4-nitro-1H-indazole**.



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Caption: Synthesis workflow for **3-bromo-4-nitro-1H-indazole**.

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